3-(4-(Hydroxymethyl)piperidin-1-yl)tetrahydrothiophene 1,1-dioxide
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Overview
Description
3-[4-(hydroxymethyl)piperidin-1-yl]-1??-thiolane-1,1-dione is a compound that features a piperidine ring substituted with a hydroxymethyl group and a thiolane ring with a dione functionality. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drugs and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperidine derivatives often involves hydrogenation, cyclization, and multicomponent reactions . For 3-[4-(hydroxymethyl)piperidin-1-yl]-1??-thiolane-1,1-dione, a typical synthetic route might include the following steps:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be formed through cyclization reactions.
Introduction of the Hydroxymethyl Group: This can be achieved through hydroxymethylation reactions using formaldehyde or other hydroxymethylating agents.
Formation of the Thiolane Ring: The thiolane ring can be synthesized through cyclization reactions involving sulfur-containing reagents.
Introduction of the Dione Functionality: This step can involve oxidation reactions to introduce the dione functionality.
Industrial Production Methods
Industrial production methods for piperidine derivatives often involve catalytic hydrogenation and cyclization reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-[4-(hydroxymethyl)piperidin-1-yl]-1??-thiolane-1,1-dione can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The dione functionality can be reduced to form diols.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions include substituted piperidines, diols, and carboxylic acids .
Scientific Research Applications
3-[4-(hydroxymethyl)piperidin-1-yl]-1??-thiolane-1,1-dione has various applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-[4-(hydroxymethyl)piperidin-1-yl]-1??-thiolane-1,1-dione involves its interaction with molecular targets such as enzymes and receptors. The piperidine ring can interact with various biological targets, leading to its observed biological activities . The hydroxymethyl and dione functionalities can also contribute to its reactivity and binding properties .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A six-membered ring containing one nitrogen atom.
Piperidinones: Piperidine derivatives with a ketone functionality.
Spiropiperidines: Compounds with a spirocyclic piperidine ring.
Uniqueness
3-[4-(hydroxymethyl)piperidin-1-yl]-1??-thiolane-1,1-dione is unique due to its combination of a piperidine ring with a hydroxymethyl group and a thiolane ring with a dione functionality. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C10H19NO3S |
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Molecular Weight |
233.33 g/mol |
IUPAC Name |
[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]methanol |
InChI |
InChI=1S/C10H19NO3S/c12-7-9-1-4-11(5-2-9)10-3-6-15(13,14)8-10/h9-10,12H,1-8H2 |
InChI Key |
XPHAZZZARZPIQO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CO)C2CCS(=O)(=O)C2 |
Origin of Product |
United States |
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